molecular formula C8H8N2O B1325023 (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol CAS No. 1015609-51-4

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Cat. No. B1325023
CAS RN: 1015609-51-4
M. Wt: 148.16 g/mol
InChI Key: PHEOXCPRDIGDAZ-UHFFFAOYSA-N
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Description

“(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol” is a chemical compound with the empirical formula C8H8N2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound has been studied for its potential activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves targeting FGFRs, which is considered an attractive strategy for cancer therapy . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group that could provide a hydrogen bond acceptor with a suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular weight of “this compound” is 148.16 . The SMILES string for this compound is OCc1cnc2cc[nH]c2c1 .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, have shown potent activities against FGFR1, 2, and 3 . These compounds have been found to inhibit cell proliferation and induce apoptosis .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles : A study by Torosyan et al. (2019) involved the synthesis of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles through condensation reactions. They utilized (4H-thieno[3,2-b]pyrrol-5-yl)methanols, which are structurally related to (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol, as key intermediates in their synthesis process. This research highlighted the potential of these compounds in forming polymers insoluble in organic solvents (Torosyan, S. A., Nuriakhmetova, Z. F., Gimalova, F. A., & Miftakhov, M. S., 2019).

  • Synthesis of 2,3‐Diaryl‐3H‐pyrrolo[2,3‐c]pyridin‐3‐ols : Kobayashi et al. (2011) synthesized 2,3‐Diaryl‐3H‐pyrrolo[2,3‐c]pyridin‐3‐ols, which are structurally similar to this compound, by reacting aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents. This research contributes to the understanding of reactions involving pyrrolopyridine derivatives and their potential applications (Kobayashi, K., Kozuki, T., Konishi, M., Suzuki, T., Tanmatsu, M., & Konishi, H., 2011).

Photophysical and Antioxidant Properties

  • Study of Pyrrolo[3,2-c]carbazole Compounds : Bingul et al. (2018) explored the synthesis of (6-ethyl-1,6-dihydropyrrolo[3,2-c]carbazol-2-yl)methanol and related compounds. They investigated their photophysical properties and antioxidant activities. Thisstudy demonstrates the potential of pyrrolopyridine derivatives in applications requiring specific photophysical characteristics and antioxidant properties. The research found that these compounds exhibit significant ABTS cationic scavenging activity, highlighting their potential as antioxidants (Bingul, M., Şenkuytu, E., Boğa, M., Uslu, T., Kandemir, H., & Sengul, I. F., 2018).

Catalytic Applications

  • Catalytic Oligomerization of Ethylene : Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, and applied them in the catalytic oligomerization of ethylene. Their research contributes to the understanding of how structurally related compounds to this compound can be used in catalytic processes, particularly in the production of polymers from ethylene (Kermagoret, A., & Braunstein, P., 2008).

Safety and Hazards

“(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol” is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

Biochemical Analysis

Biochemical Properties

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are essential for various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity . The nature of these interactions involves the formation of hydrogen bonds with specific amino acid residues in the FGFRs, leading to the inhibition of their kinase activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In vitro studies have shown that the compound inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis . Additionally, it significantly inhibits the migration and invasion of these cancer cells, suggesting its potential as an anti-cancer agent . The compound influences cell signaling pathways, particularly the FGFR signaling pathway, which is involved in regulating cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the FGFRs, forming hydrogen bonds with key amino acid residues . This binding prevents the phosphorylation of tyrosine residues in the FGFRs, thereby inhibiting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . These pathways are crucial for cell proliferation and survival, and their inhibition leads to reduced cancer cell growth and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs and cancer cell proliferation even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits tumor growth without causing significant toxicity . At higher dosages, some adverse effects, such as weight loss and liver toxicity, have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in future studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and elimination . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes are facilitated by enzymes such as cytochrome P450 . The effects of the compound on metabolic flux and metabolite levels are still being explored .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites in sufficient concentrations to exert its effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target receptors . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-4,9,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEOXCPRDIGDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640155
Record name (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015609-51-4
Record name (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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